
Deucravacitinib
Overview
Description
Deucravacitinib is a novel oral medication developed by Bristol Myers Squibb for the treatment of moderate-to-severe plaque psoriasis. It is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is marketed under the brand name Sotyktu and was first approved for medical use in the United States in September 2022 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deucravacitinib involves multiple steps, starting with the preparation of the core structure, which is a pyrazolo[1,5-a]pyrazine. The synthesis begins with methyl-2-hydroxy-3-nitrobenzoate, which undergoes methylation followed by ammonolysis to produce the intermediate compound. Subsequent steps involve cyclization, reduction, and functional group modifications to yield the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Table 1: ROS-Responsive Drug Release Kinetics of Deucravacitinib-Loaded Micelles
H₂O₂ Concentration | Cumulative Release (24 h) | Release Rate (0–4 h) |
---|---|---|
0 mM | 14.67% ± 0.3% | <1%/h |
5 mM | 32.31% ± 1.31% | 8.08%/h |
10 mM | 91.10% ± 7.70% | 10.77%/h |
Metabolic Pathways and Biotransformation
This compound undergoes extensive metabolism via four primary pathways:
Enzymatic Reactions
- N-demethylation : Mediated by CYP1A2, forming the major active metabolite BMT-153261 (49% systemic exposure) .
- Hydrolysis : Carboxylesterase 2 (CES2) cleaves the cyclopropyl carboxamide group, yielding BMT-158170 .
- Oxidation : CYP2B6/2D6 oxidizes the deuterated methyl group, producing metabolite M11 .
- Glucuronidation : UGT1A9 catalyzes N-glucuronidation to form BMT-334616 .
Pharmacokinetic Parameters
- Half-life : Terminal half-life = 10 hours .
- Clearance : 13% excreted unchanged in urine, 26% in feces; 6% and 12% excreted as BMT-153261 in urine and feces, respectively .
- Protein binding : 82–90%, with a blood-to-plasma ratio of 1.26 .
Table 2: Key Metabolites and Their Pharmacological Activity
Metabolite | Enzyme Involved | Activity Relative to Parent Drug |
---|---|---|
BMT-153261 | CYP1A2 | Comparable potency |
BMT-158170 | CES2 | Inactive |
BMT-334616 | UGT1A9 | Not characterized |
M11 | CYP2B6/2D6 | Not characterized |
Antioxidant Activity and Radical Scavenging
PEPS-deucravacitinib micelles exhibit dose-dependent antioxidant properties:
- ABTS assay : 0.1–4.0 mg/ml PEPS cleared ABTS radical cations with IC₅₀ = 1.2 mg/ml (Figure 2G ) .
- Mechanism : Sulfur atoms in PEPS react with ROS (e.g., H₂O₂), forming sulfone groups and releasing this compound .
Stability and Degradation Under Physiological Conditions
- pH-dependent solubility : Poor solubility at neutral pH, enhanced in acidic environments .
- Photodegradation : Not reported in available studies.
- Thermal stability : No data available; stability assumed under standard storage conditions.
Structural Reactivity
Scientific Research Applications
Deucravacitinib has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying selective inhibition of tyrosine kinases.
Biology: this compound is used to investigate the role of TYK2 in cellular signaling pathways.
Medicine: It is primarily used for the treatment of moderate-to-severe plaque psoriasis and is being explored for other immune-mediated diseases such as psoriatic arthritis, lupus, and inflammatory bowel disease
Industry: this compound’s development has led to advancements in drug synthesis and manufacturing techniques.
Mechanism of Action
Deucravacitinib acts as a highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2). It binds to the regulatory domain of TYK2, stabilizing an inhibitory interaction between the regulatory and catalytic domains. This selective inhibition disrupts the signaling pathways mediated by TYK2, particularly those involving interleukin-23 (IL-23) and type I interferons, which are key players in the pathophysiology of psoriasis .
Comparison with Similar Compounds
Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.
Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .
Biological Activity
Deucravacitinib, a selective oral inhibitor of tyrosine kinase 2 (TYK2), is a novel therapeutic agent developed for the treatment of immune-mediated diseases such as psoriasis, psoriatic arthritis, and Crohn's disease. Its unique mechanism of action and selectivity for TYK2 over other Janus kinases (JAKs) has positioned it as a promising alternative to traditional therapies. This article explores the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound selectively inhibits TYK2, a member of the JAK family involved in cytokine signaling pathways critical for immune function. Unlike non-selective JAK inhibitors, which may affect multiple JAK family members and lead to various side effects, this compound binds to a unique regulatory region of TYK2. This binding results in the inhibition of specific cytokines such as interleukin (IL)-12 and IL-23, which are implicated in the pathogenesis of several autoimmune diseases .
Pharmacokinetics and Pharmacodynamics
In clinical trials, this compound demonstrated rapid absorption with a half-life ranging from 8 to 15 hours, allowing for once-daily dosing. It showed significant inhibition of IL-12/IL-23 and type I interferon pathways in healthy volunteers, with dose-dependent effects on lymphocyte counts and interferon-regulated genes . The pharmacokinetic profile indicates that this compound can achieve effective concentrations without the adverse laboratory changes typically associated with non-selective JAK inhibitors .
Psoriasis Treatment
This compound has been evaluated in multiple clinical trials for its efficacy in treating moderate to severe plaque psoriasis. In a phase III trial (POETYK PSO-1), patients receiving 6 mg of this compound daily achieved a PASI 75 response rate of 53% compared to 9.4% in the placebo group at week 16 (p < 0.0001) . Furthermore, PASI 90 responses were significantly higher in the treatment group (30.4%) compared to apremilast (18.8%) and placebo (3.03%) .
Outcome Measure | This compound | Placebo | Apremilast |
---|---|---|---|
PASI 75 Response (%) | 53.0 | 9.4 | 39.8 |
PASI 90 Response (%) | 30.4 | 3.03 | 18.8 |
sPGA 0/1 Response (%) | 49.5 | 8.6 | 33.9 |
Long-term Efficacy
Long-term studies indicate sustained efficacy with continuous treatment. In an extension trial involving patients who achieved PASI 75 at week 16, response rates remained stable over three years, with PASI 75 maintained at 72.6% and PASI 90 at 45.6% .
Safety Profile
The safety profile of this compound has been favorable compared to traditional therapies. Adverse events (AEs) were reported in approximately 55% to 80% of patients across different dosing regimens, with common AEs including nasopharyngitis, headache, and diarrhea . Importantly, no serious adverse events or clinically meaningful laboratory abnormalities were noted during trials, distinguishing it from other JAK inhibitors that have boxed warnings regarding safety concerns .
Case Study: Efficacy in Psoriatic Arthritis
A recent case study involving patients with psoriatic arthritis demonstrated significant improvements in joint symptoms and skin lesions following treatment with this compound. Patients reported enhanced quality of life metrics alongside clinical improvements measured by ACR20 criteria .
Case Study: Long-term Treatment Outcomes
In another longitudinal study assessing long-term outcomes for patients treated with this compound for psoriasis over two years, participants maintained significant reductions in disease severity without experiencing the typical side effects associated with other systemic therapies .
Q & A
Basic Research Questions
Q. What is the mechanistic basis of deucravacitinib's selectivity for TYK2 over other JAK kinases?
this compound is an allosteric inhibitor that binds to the TYK2 pseudokinase domain (JH2), stabilizing an inhibitory conformation. This contrasts with ATP-competitive inhibitors that target the catalytically active JH1 domain. Selectivity arises from structural differences in the JH2 domain across JAK isoforms, as demonstrated in biochemical assays and crystallography studies .
Q. How are clinical trial designs for this compound structured to assess efficacy in autoimmune diseases?
Phase 2 trials (e.g., NCT03252587 in SLE) typically use randomized, double-blind, placebo-controlled designs with primary endpoints like SLE Responder Index-4 (SRI-4). Secondary endpoints include BICLA, CLASI-50, and JC-50 responses. Dose-ranging arms (e.g., 3 mg BID, 6 mg BID) are included to identify optimal efficacy-safety profiles .
Q. What methodologies are used to evaluate this compound's safety profile in clinical trials?
Pooled safety data from placebo-controlled periods analyze infection rates (e.g., 29% vs. 22% for placebo), serious infections (2.0 vs. 1.6 per 100 patient-years), and malignancies. Adverse events are stratified by severity and causality, with longitudinal monitoring over extended exposure (e.g., 986 patient-years) .
Q. How are patient-reported outcomes (PROs) integrated into this compound trials?
PROs like DLQI (Dermatology Life Quality Index) and PASI (Psoriasis Area Severity Index) are measured at baseline and follow-ups. For example, 38.6% of this compound-treated patients achieved BSA ≤1% at Week 12, correlating with DLQI 0/1 responses. Limitations include instrument truncation and small subgroup sizes .
Advanced Research Questions
Q. How do exposure-response (E-R) analyses inform this compound dosing in heterogeneous populations?
E-R modeling uses pharmacokinetic (PK) data (e.g., pooled concentration from 266 SLE patients) and in vitro IC50 values to link drug exposure to efficacy (e.g., SRI-4) and safety. The 3 mg BID dose was selected for phase 3 trials due to optimal E-R profiles, balancing target engagement and adverse event risks .
Q. What statistical approaches address contradictions in efficacy data across trials?
Systematic reviews (e.g., meta-analyses of Medline/Embase data) apply fixed-effects models to compare this compound with biologics. Heterogeneity is assessed via I² statistics, with sensitivity analyses excluding high-risk-of-bias studies. Contradictions in mid-term vs. long-term efficacy are resolved using trial duration-adjusted hazard ratios .
Q. How are subgroup analyses conducted to validate this compound's efficacy across demographics?
Post hoc analyses of phase 2 trials stratify patients by baseline SLEDAI-2K scores, glucocorticoid use, and disease duration. Descriptive statistics (e.g., SRI-4 response rates) are reported with non-responder imputation for missing data. Limitations include small subgroup sizes (e.g., n < 30), requiring validation in larger phase 3 cohorts .
Q. What biomarkers are prioritized to predict this compound response in autoimmune diseases?
Transcriptomic profiling of IFN-γ–inducible genes (e.g., CXCL10) and TYK2 phosphorylation status are explored in peripheral blood mononuclear cells (PBMCs). Correlations between biomarker modulation and clinical endpoints (e.g., PASI75) are quantified using multivariate regression .
Q. How are methodological limitations (e.g., short trial duration) addressed in phase 2 studies?
Limitations like 12-week treatment periods are mitigated by open-label extension phases to assess long-term safety. Sensitivity analyses re-express outcomes (e.g., BSA ≤1%) as time-to-event data, while Bayesian hierarchical models extrapolate efficacy beyond observed timepoints .
Q. What strategies optimize this compound's benefit-risk profile in comorbid populations?
Risk stratification integrates PK data (e.g., hepatic impairment adjustments) and comorbidities (e.g., prior malignancies). Adaptive trial designs use interim futility analyses to discontinue subtherapeutic doses, while pharmacovigilance programs monitor long-term safety signals (e.g., lymphoma rates) .
Q. Methodological Guidance
Designing replication studies for this compound's preclinical data:
- Use whole-blood assays to confirm TYK2 inhibition specificity (IC50 vs. JAK1-3).
- Employ flow cytometry to quantify STAT phosphorylation in immune cell subsets.
- Reference preclinical protocols from phase 1 PK studies to ensure consistency .
Analyzing contradictory efficacy data between this compound and biologics:
- Conduct network meta-analyses with surface under the cumulative ranking (SUCRA) scores.
- Adjust for trial design differences (e.g., placebo response rates) using mixed-treatment comparison models .
Reporting clinical trial results for regulatory submissions:
Properties
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKEPGENYLQSC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |
Record name | Deucravacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16650 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1609392-27-9 | |
Record name | Deucravacitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deucravacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16650 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEUCRAVACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.